molecular formula C15H17BrN6O3S2 B10948595 4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10948595
M. Wt: 473.4 g/mol
InChI Key: GPKMEFHRIOIQCD-UHFFFAOYSA-N
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Description

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of bromine, sulfur, and pyrazole moieties

Preparation Methods

The synthesis of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and bromination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 4-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE include other sulfonylated pyrazoles and brominated thiophenes. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.

Properties

Molecular Formula

C15H17BrN6O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

4-[(5-bromothiophen-2-yl)sulfonylamino]-N-(1,5-dimethylpyrazol-4-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17BrN6O3S2/c1-4-22-14(15(23)19-10-7-17-21(3)9(10)2)11(8-18-22)20-27(24,25)13-6-5-12(16)26-13/h5-8,20H,4H2,1-3H3,(H,19,23)

InChI Key

GPKMEFHRIOIQCD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NS(=O)(=O)C2=CC=C(S2)Br)C(=O)NC3=C(N(N=C3)C)C

Origin of Product

United States

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